molecular formula C56H70N9O23SNa B549163 Micafungin sodium CAS No. 208538-73-2

Micafungin sodium

Cat. No. B549163
M. Wt: 1292.3 g/mol
InChI Key: KOOAFHGJVIVFMZ-WZPXRXMFSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Micafungin sodium is an echinocandin antifungal medication used to treat and prevent invasive fungal infections including candidemia, abscesses, and esophageal candidiasis . It inhibits the production of beta-1,3-glucan, an essential component of fungal cell walls that is not found in mammals .


Synthesis Analysis

Micafungin sodium is a semi-synthetic cyclic lipopeptide, a member of the echinocandin class . The sodium salt takes advantage of the aryl sulphate moiety providing improved water solubility and is the preferred salt for pharmaceutical applications .


Molecular Structure Analysis

Micafungin sodium has a molecular formula of C56H71N9O23S and a molar mass of 1270.28 g/mol . Its IUPAC name is quite complex and can be found in the referenced material .


Chemical Reactions Analysis

Micafungin sodium, like other members of the echinocandin class, has a unique mechanism of action that inhibits the synthesis of 1,3-β-D-glucan, an integral component of the fungal cell wall . It has demonstrated activity against Candida spp. including those that are azole-resistant as well as Aspergillus and a few other clinically important molds .


Physical And Chemical Properties Analysis

Micafungin sodium is the salt of the semi-synthetic cyclic lipopeptide, micafungin, a member of the echinocandin class . The sodium salt takes advantage of the aryl sulphate moiety providing improved water solubility and is the preferred salt for pharmaceutical applications .

Scientific Research Applications

Antifungal Efficacy and Applications

  • Echinocandin Class and Antifungal Activity : Micafungin, part of the echinocandin class, is effective against various Candida species, including those resistant to fluconazole, and shows activity against Aspergillus species. Its clinical applications extend to treating esophageal candidiasis and as prophylaxis in hematopoietic stem cell transplantation (Vehreschild & Cornely, 2006).

  • Cost-effectiveness in Hematopoietic Stem Cell Transplantation : A study evaluating the cost-effectiveness of micafungin as a prophylactic agent in patients undergoing hematopoietic stem cell transplantation found it to be a cost-effective choice compared to fluconazole (Schonfeld et al., 2008).

  • Clinical Efficacy in Deep-Rooted Mycosis : Micafungin has shown high efficacy in treating deep-rooted mycosis caused by Candida and Aspergillus species, demonstrating a good safety profile and tolerability (Ikeda, 2003).

  • Treatment of Fungal Infections in Critical Care : Its use in critically ill patients, particularly those with suspected or proven fungal infections, has shown a high efficacy rate and good tolerance (Tateishi et al., 2006).

Pharmacological Aspects

  • Pharmacology and Clinical Microbiology : Micafungin's mechanism, inhibiting β-1,3-glucan production, makes it effective against key pathogenic fungi with minimal toxicity to mammalian cells. It's also efficacious for invasive candidiasis and aspergillosis (Wiederhold et al., 2009).

  • Comparative Pharmacology and Efficacy : When compared with other antifungals like caspofungin, micafungin demonstrates similar or superior in vitro activity. Its clinical role appears to parallel that of caspofungin, with approval initially for esophageal candidiasis and prophylaxis in neutropenic subjects (Chandrasekar & Sobel, 2006).

Additional Research Insights

  • Global Surveillance of Activity Against Candida : Micafungin has shown excellent in vitro activity against invasive clinical isolates of Candida from centers worldwide, with no geographical variance in effectiveness (Pfaller et al., 2006).

  • Combination Therapy for Invasive Aspergillosis : A study evaluating micafungin, alone or in combination with other antifungals, for treating invasive aspergillosis found it to be a safe and effective option, particularly in high-risk patients (Denning et al., 2006).

  • Pharmacokinetics in Pediatric Patients : Research focusing on pharmacokinetics in neutropenic pediatric patients found micafungin to display linear pharmacokinetics with increased clearance in younger age groups (Seibel et al., 2005).

Safety And Hazards

Micafungin sodium is not considered flammable but may burn at high temperatures . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Current research has proven micafungin sodium to add a rational and effective option to the antifungal armamentarium, especially in esophageal candidiasis refractory to fluconazole treatment, in those intolerant to triazoles or in patients needing concomitant therapy interacting with triazoles .

properties

IUPAC Name

sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H71N9O23S.Na/c1-4-5-6-17-86-32-14-11-28(12-15-32)39-21-33(63-87-39)27-7-9-29(10-8-27)49(75)58-34-20-38(70)52(78)62-54(80)45-46(72)25(2)23-65(45)56(82)43(37(69)22-41(57)71)60-53(79)44(48(74)47(73)30-13-16-36(68)40(18-30)88-89(83,84)85)61-51(77)35-19-31(67)24-64(35)55(81)42(26(3)66)59-50(34)76;/h7-16,18,21,25-26,31,34-35,37-38,42-48,52,66-70,72-74,78H,4-6,17,19-20,22-24H2,1-3H3,(H2,57,71)(H,58,75)(H,59,76)(H,60,79)(H,61,77)(H,62,80)(H,83,84,85);/q;+1/p-1/t25-,26+,31+,34-,35-,37+,38+,42-,43-,44-,45-,46-,47-,48-,52+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOOAFHGJVIVFMZ-WZPXRXMFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)C(CC(=O)N)O)C)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC(=C(C=C7)O)OS(=O)(=O)[O-])O)O)[C@@H](CC(=O)N)O)C)O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H70N9NaO23S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Micafungin sodium

CAS RN

208538-73-2
Record name Micafungin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208538732
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-((4R,5R)-4,5-dihydroxy-N2-(4-(5-(5-(pentyloxy)phenyl)-3-isoxazolyl)benzoyl)-L-ornithine)-4-((4S)-4-hydroxy-4-(4-hydroxy-3-(sulfooxy)phenyl)-L-threonine)-, monosodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MICAFUNGIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IS1UP79R56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Micafungin sodium
Reactant of Route 2
Micafungin sodium
Reactant of Route 3
Micafungin sodium
Reactant of Route 4
Micafungin sodium
Reactant of Route 5
Micafungin sodium
Reactant of Route 6
Reactant of Route 6
Micafungin sodium

Citations

For This Compound
574
Citations
RA Fromtling - Drugs of Today (Barcelona, Spain: 1998), 2002 - europepmc.org
FK-463 (micafungin) represents the latest development candidate in a novel chemical class of echinocandin lipopeptide antifungal compounds. This agent has potent in vitro and …
Number of citations: 52 europepmc.org
JJ Vehreschild, OA Cornely - 2006 - Future Medicine
… Micafungin sodium is available for intravenous administration only. It has a favorable safety … Current research has proven micafungin sodium to add a rational and effective option to the …
Number of citations: 20 www.futuremedicine.com
DJ Cada, T Levien, DE Baker - Hospital Pharmacy, 2005 - journals.sagepub.com
Each month, subscribers to The Formulary Monograph Service receive five to six well-documented monographs on drugs that are newly released or are in late phase 3 trials. The …
Number of citations: 2 journals.sagepub.com
T Briot, S Vrignaud, F Lagarce - International Journal of Pharmaceutics, 2015 - Elsevier
… The stability of micafungin sodium in polypropylene syringes and glass bottles was studied at different concentrations. Solutions of micafungin diluted with NaCl 0.9% were prepared in …
Number of citations: 10 www.sciencedirect.com
Y Tateishi, H Hirasawa, S Oda… - … Journal of Medical …, 2006 - search.ebscohost.com
The clinical effects and tolerability of micafungin sodium in daily practice for the treatment of fungal infection in critically ill patients were evaluated in an open-labeled, non-comparative, …
Number of citations: 1 search.ebscohost.com
F Ikeda - Nihon Yakurigaku zasshi. Folia Pharmacologica …, 2003 - europepmc.org
Micafungin sodium (MCFG) is a new lipopeptide antifungal agent of the echinocandin class. MCFG inhibits 1, 3-beta-glucan synthesis in C. albicans and A. fumigatus in a non-…
Number of citations: 12 europepmc.org
BK Kim, JY Choi, KT Hong, HY An, HY Shin, HJ Kang - Children, 2022 - mdpi.com
Background: Invasive fungal diseases (IFDs) increase the mortality rate of patients with neutropenia who receive chemotherapy or have previously undergone hematopoietic stem cell …
Number of citations: 4 www.mdpi.com
S Zhu, X Meng, X Su, Y Luo, Z Sun - International Journal of Molecular …, 2013 - mdpi.com
… Micafungin sodium is a cyclic … of micafungin sodium and its related substances (namely imp-1, imp-2, imp-3, imp-4, imp-5 and imp-6) are presented in Figure 1. Micafungin sodium has …
Number of citations: 12 www.mdpi.com
JT Isaacs, PJ Almeter, BS Henderson, AN Hunter… - Contact in …, 2022 - ncbi.nlm.nih.gov
… Mycamine (micafungin sodium) is an antifungal medication used to treat infections caused … (IV) infusion that contains micafungin sodium, a semisynthetic lipopeptide (echinocandin) …
Number of citations: 1 www.ncbi.nlm.nih.gov
DA Hussar - Journal of the American Pharmacists Association, 2005 - japha.org
Two new agents with unique mechanisms of action increase the options for improving glycemic control in patients with diabetes mellitus. Exenatide (Byetta—Amylin; Lilly) is a synthetic …
Number of citations: 4 www.japha.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.